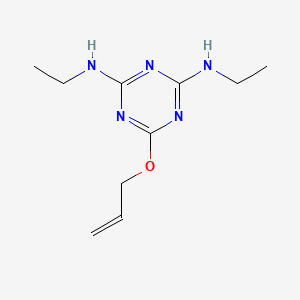
6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine, also known as ADETD, is a compound that has been widely used in scientific research. It belongs to the class of triazine compounds, which are known for their diverse biological activities. ADETD is a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes.
Mecanismo De Acción
The mechanism of action of 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine as a CK2 inhibitor involves the binding of the compound to the ATP-binding site of the kinase. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine forms hydrogen bonds and hydrophobic interactions with the amino acid residues in the ATP-binding site, leading to the inhibition of ATP binding and subsequent kinase activity. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine has been shown to be a non-competitive inhibitor of CK2, meaning that it does not compete with ATP for binding to the kinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine as a CK2 inhibitor are diverse and depend on the specific biological system under investigation. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine has been shown to modulate the activity of various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine as a CK2 inhibitor in lab experiments include its high potency, selectivity, and specificity for CK2. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine has been shown to be more potent than other CK2 inhibitors, such as TBB and DMAT. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine also has a low toxicity profile and can be used at low concentrations in cell-based assays. However, the limitations of using 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine include its poor solubility in aqueous solutions and its instability in biological matrices. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine also has a short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
The future directions for research on 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine include the development of more potent and selective CK2 inhibitors based on the triazine scaffold. The optimization of the pharmacokinetic properties of 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine and its analogs is also an important area of research. In addition, the identification of novel biological targets of 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine and its analogs may lead to the discovery of new therapeutic applications. The use of 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine as a tool compound to study the role of CK2 in various biological processes is also an important area of research.
Aplicaciones Científicas De Investigación
6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in the regulation of various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CK2 has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and viral infections. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. 6-(allyloxy)-N,N'-diethyl-1,3,5-triazine-2,4-diamine has also been used as a tool compound to study the role of CK2 in various biological processes.
Propiedades
IUPAC Name |
2-N,4-N-diethyl-6-prop-2-enoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-4-7-16-10-14-8(11-5-2)13-9(15-10)12-6-3/h4H,1,5-7H2,2-3H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYRETLKNNKQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC=C)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3977201.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3977210.png)
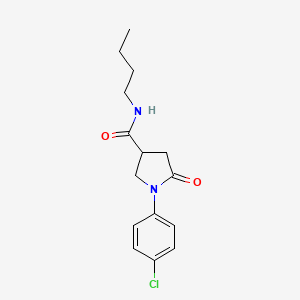
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3977224.png)
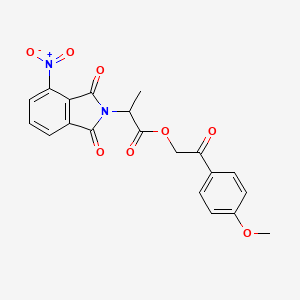
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977251.png)
![2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3977253.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3977261.png)
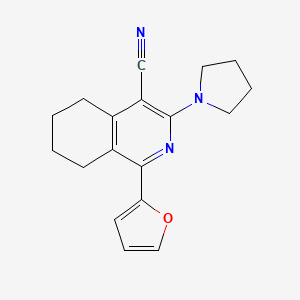
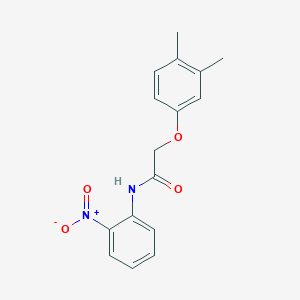
![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3977289.png)
![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3977293.png)
![4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B3977298.png)
![1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977304.png)